molecular formula C12H12O2S B1635968 (3-Methoxyphenyl)(2-thienyl)methanol CAS No. 327070-53-1

(3-Methoxyphenyl)(2-thienyl)methanol

Cat. No.: B1635968
CAS No.: 327070-53-1
M. Wt: 220.29 g/mol
InChI Key: JXTVWBSRVWXIQE-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(2-thienyl)methanol is a bifunctional organic compound featuring a 3-methoxyphenyl group and a 2-thienyl (thiophene) moiety connected via a hydroxymethyl bridge. This structure combines the electron-donating methoxy group with the aromatic and heterocyclic properties of thiophene, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

(3-methoxyphenyl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTVWBSRVWXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281010
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327070-53-1
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327070-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Methoxyphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(2-thienyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 2-thiophenemethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-methoxybenzaldehyde is reacted with 2-thienylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (3-Methoxyphenyl)(2-thienyl)methanol consists of a methoxy-substituted phenyl group and a thienyl group attached to a methanol moiety. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic pathways may vary, but they generally include steps such as nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce cell death in cancer cell lines such as T98G (brain cancer) through mechanisms involving growth inhibition and cytogenetic damage .

  • Case Study: T98G Cell Line
    • Compound Tested : Di(3-thienyl)methanol
    • Findings : Induced significant growth inhibition and cell death at concentrations above 20 µg/mL.
    • Mechanism : Concentration-dependent effects leading to cytotoxicity without significant harm to normal human cells (HEK) at lower doses .

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent. Its application in the preparation of thiophene-containing Trisubstituted Methanes (TRSMs) has shown promise in combating tuberculosis.

Pharmacological Insights

The pharmacological profile of this compound suggests a favorable drug-like property based on Lipinski's Rule of Five, which assesses the drugability of compounds based on their molecular properties. The compound's ability to inhibit cancer cell growth while exhibiting low toxicity towards normal cells positions it as a candidate for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

A comparison of this compound with other thiophene derivatives reveals its unique position in terms of efficacy and safety:

Compound NameAnticancer ActivityToxicity to Normal CellsNotes
This compoundModerateLowPotential antitubercular agent
Di(3-thienyl)methanolHighModerateSignificant effects on T98G cell line
Di(3-thienyl)methaneModerateLowSimilar structure but different activity profile

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and thienyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Variation in Methoxy Position

Compound Name Structural Difference Key Properties/Effects Reference
(4-Methoxyphenyl)(2-thienyl)methanol Methoxy group at para position on phenyl Altered electronic effects; potential differences in solubility and reactivity due to steric and electronic variations
(3-Methoxyphenyl)(phenyl)methanol Phenyl group replaces 2-thienyl Reduced aromatic heterocyclic interactions; simpler structure may decrease biological activity or binding specificity

Replacing thienyl with phenyl removes sulfur’s electronic contributions, reducing polarity and possibly altering pharmacokinetic properties.

Thienyl Ring Modifications

Compound Name Structural Difference Key Properties/Effects Reference
(3-Methoxyphenyl)(3-thienyl)methanol Thienyl group at 3-position Altered π-stacking and hydrogen bonding due to thiophene orientation; may reduce antimicrobial potency compared to 2-thienyl analogs
(3-Fluoro-4-methoxyphenyl)(2-thienyl)methanol Fluorine at 4-position on phenyl Increased electronegativity enhances stability and binding affinity; fluorine may improve bioavailability
(3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol Halogenated thiophene (Cl, F) Halogens increase electrophilicity, altering reactivity in cross-coupling reactions; may enhance cytotoxicity

Analysis : The 2-thienyl group in the target compound offers optimal positioning for π-π interactions in biological targets compared to 3-thienyl analogs . Fluorination on the phenyl ring (as in ) could further enhance metabolic stability, though this introduces synthetic complexity.

Substituent Additions or Replacements

Compound Name Structural Difference Key Properties/Effects Reference
(3-Methoxyphenyl)(2-furyl)methanol Furyl replaces thienyl Oxygen in furyl reduces aromaticity and electron density compared to sulfur in thienyl, affecting redox behavior
3-Fluoro-6-methylphenyl-(2-thienyl)methanol Fluoro and methyl groups on phenyl Methyl enhances lipophilicity; fluorine modifies electronic properties, potentially increasing blood-brain barrier penetration
4-Phenoxyphenyl-(2-thienyl)methanol Phenoxy substituent on phenyl Bulky phenoxy group may hinder molecular packing, affecting crystallinity and solubility

Analysis : Thienyl’s sulfur atom provides stronger electron delocalization than furyl, making the target compound more reactive in electrophilic substitutions . Methyl and fluoro groups (as in ) could tailor lipophilicity and bioavailability, critical for drug design.

Functional Group Comparisons

Compound Name Structural Difference Key Properties/Effects Reference
Cyclobutyl(3-methoxyphenyl)methanol Cyclobutyl replaces thienyl Aliphatic cyclobutyl introduces strain, potentially increasing reactivity but reducing aromatic interactions
(3-Methoxyphenyl)(2-thienyl)ethanol Ethanol replaces methanol Longer hydroxyl chain may improve solubility but reduce metabolic stability

Analysis: The methanol group in the target compound balances hydrophilicity and metabolic stability better than ethanol analogs. Cyclobutyl substitution () shifts the molecule’s conformational flexibility, which could impact binding kinetics.

Data Tables

Table 2: Physicochemical Properties

Compound Name Solubility (Predicted) LogP Key Influence
This compound Low in water ~2.8 Thienyl’s hydrophobicity
(3-Methoxyphenyl)(2-furyl)methanol Moderate ~2.2 Furyl’s polarity
3-Fluoro-6-methylphenyl-(2-thienyl)methanol Low ~3.1 Methyl and fluorine

Biological Activity

(3-Methoxyphenyl)(2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a methanol group attached to a thiophene ring and a methoxy-substituted phenyl group. The structural formula can be represented as follows:

C11H12OS\text{C}_{11}\text{H}_{12}\text{OS}

This structure suggests potential interactions with biological targets, making it relevant for pharmacological studies.

In Vitro Studies

Recent studies have demonstrated the anticancer properties of related compounds, particularly di(3-thienyl)methanol, which has shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that di(3-thienyl)methanol exhibits potent activity against T98G brain cancer cells, with IC50 values ranging from 60 to 200 µg/mL after 24 to 72 hours of treatment . The mechanism involves inducing cell death and inhibiting cell growth in a concentration-dependent manner.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µg/mL)Treatment DurationEffects Observed
Di(3-thienyl)methanolT98G60-20024-72 hoursGrowth inhibition, cytotoxicity
Di(3-thienyl)methaneHEK>2024-72 hoursLess cytotoxicity compared to T98G

The biological activity of this compound may be attributed to its ability to interfere with cellular processes involved in cancer progression. Key mechanisms include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound may disrupt the cell cycle, particularly affecting the G1/S transition, thereby inhibiting tumor growth.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of thiophene derivatives, including this compound. These studies highlighted the importance of substituents on the thiophene ring in modulating biological activity. Specifically, the presence of methoxy groups was associated with enhanced anticancer effects .

Comparative Analysis

A comparative analysis of thiophene-based compounds reveals that those with methoxy substitutions often exhibit improved pharmacological profiles. For example:

Table 2: Comparative Biological Activity of Thiophene Derivatives

CompoundBiological ActivityMechanism
This compoundAnticancer potentialApoptosis induction
Di(3-thienyl)methanolHigh cytotoxicity against T98GCell cycle inhibition
Other thiophene derivativesVariable; dependent on structureDiverse mechanisms

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.